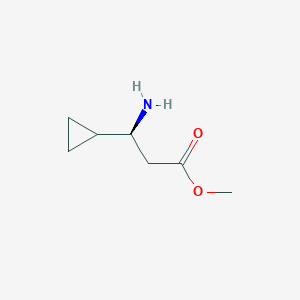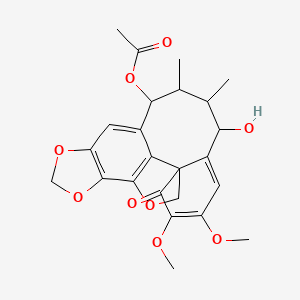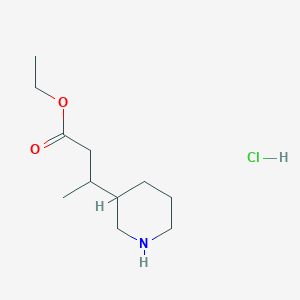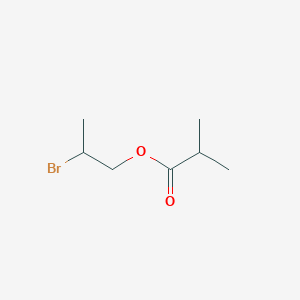
KadoblongifolinC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KadoblongifolinC is a chemical compound isolated from the stems of the plant Kadsura oblongifoliaThe chemical formula of this compound is C₂₃H₂₆O₈ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of KadoblongifolinC involves several steps, including the extraction from the plant material and subsequent purification. The primary method involves the use of silica gel column chromatography, MCI, and Sephadex LH-20 to separate the compound from the acetone extract of the plant stems .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: KadoblongifolinC undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
KadoblongifolinC has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the reactivity and properties of lignans.
Biology: Research has shown that this compound exhibits various biological activities, including antioxidant and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of KadoblongifolinC involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress and inflammatory responses. The compound may also interact with cellular signaling pathways to induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
KadoblongifolinC can be compared with other lignans isolated from Kadsura oblongifolia, such as:
- Heteroclitalignan A
- Kadsulignan F
- Schizanrin F
- Heteroclitalignan C
- Kadsurarin
- Kadsulignan O
- Eburicol
- Meso-dihydroguaiaretic acid
- Kadsufolin A
- Tiegusanin M
- Heteroclitin B
Uniqueness: this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. Its potential therapeutic applications, particularly in cancer treatment, set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C23H26O8 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-one |
InChI |
InChI=1S/C23H26O8/c1-11-7-12-8-14(26-3)18(27-4)20(28-5)16(12)17-13(22(24)23(11,2)25)9-15-19(21(17)29-6)31-10-30-15/h8-9,11,25H,7,10H2,1-6H3 |
InChI-Schlüssel |
HMWPHTSOEAYEEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1(C)O)OCO4)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


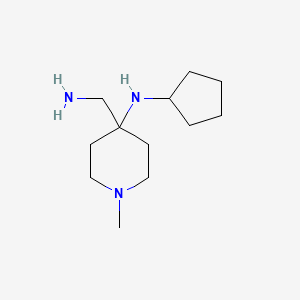

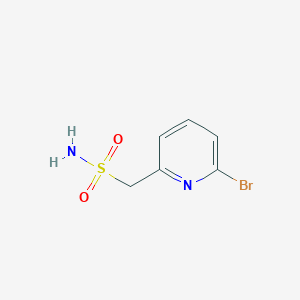

![1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B13069243.png)
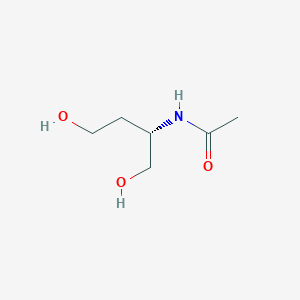


![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
